molecular formula C9H4BrCl2F3O B1304002 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone CAS No. 175205-89-7

2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone

Cat. No. B1304002
M. Wt: 335.93 g/mol
InChI Key: MSMAFPRJZLLQNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone is not directly reported in the provided papers. However, a related compound, 2-Bromo-2',4'-dichloroacetophenone, was synthesized through a three-step process involving bromination, chlorination, and acylation starting from glacial acetic acid and m-dichlorobenzene, achieving a yield of 70% . This suggests that a similar synthetic route could potentially be adapted for the synthesis of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone by incorporating a trifluoromethyl group at the appropriate step.

Molecular Structure Analysis

The molecular structure of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone can be inferred from related compounds. For instance, the structure of 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone was confirmed using IR, UV, EIMS, 13C NMR, and 1H NMR . Similarly, the structure of 4-chloro-2-bromoacetophenone was studied using FT-IR and FT-Raman spectroscopy, and its geometric parameters were optimized using Hartree-Fock and density functional methods . These techniques could be applied to determine the molecular structure of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone.

Chemical Reactions Analysis

The reactivity of bromoacetophenones with various nucleophiles has been explored in the literature. For example, α-bromo-4-difluoromethylthioacetophenone was condensed with different amines and thiourea to yield S- and N-substituted azaheterocycles . Additionally, 4-bromobenzaldehyde was reacted with substituted acetophenones and urea to produce aryl-substituted pyrimidin-2-ones and hexahydropyrimidin-2,7-diones . These studies indicate that bromoacetophenones can participate in condensation reactions to form heterocyclic compounds, which could be relevant for the chemical reactivity of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone.

Physical and Chemical Properties Analysis

The physical properties of 2-Bromo-2',4'-dichloroacetophenone, such as relative density, refractive index, boiling point, and melting point, were measured and reported . These properties provide a baseline for understanding the physical characteristics of bromoacetophenones. The presence of a trifluoromethyl group in 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone would likely influence these properties due to the electron-withdrawing nature and steric bulk of the trifluoromethyl group. The chemical properties of bromoacetophenones, including their reactivity in condensation reactions and the influence of halogen substituents on vibrational bands, have been investigated . These studies can help predict the reactivity and spectroscopic features of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of derivatives of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone has been a subject of interest due to their potential applications in various fields of chemistry. For instance, the synthesis of bromo and chloro-substituted acetophenones, including the trifluoromethyl group, has been explored for their unique chemical properties, such as reactivity and stability under different conditions (Yang Feng-ke, 2004). These compounds are synthesized through bromination, chlorination, and acylation reactions, with the structure confirmed through spectroscopic methods such as NMR and IR.

Green Chemistry Applications

A notable application involves the green synthesis of substituted hydroxy-acetophenones, demonstrating an environmentally friendly approach to chemical synthesis (Gao Wen-ta, 2014). The process uses acetic anhydride and a Fries rearrangement reaction, highlighting the role of such compounds in developing sustainable chemical processes.

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone serve as key intermediates in synthesizing compounds with potential biological activities. For instance, the synthesis and reactivity of α-Bromo-4-(difluoromethylthio)acetophenone have been studied for their ability to condense with various amines, leading to the creation of azaheterocycles, which are important in drug development (A. Demchenko et al., 2003).

Computational Chemistry Studies

Computational studies have also been conducted on the nucleophilic substitution reactions involving bromo-1-arylethanone derivatives, providing insights into the reaction mechanisms and potential applications of these compounds in designing new materials and drugs (T. Erdogan, F. Erdoğan, 2019).

properties

IUPAC Name

2-bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrCl2F3O/c10-3-7(16)8-5(11)1-4(2-6(8)12)9(13,14)15/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMAFPRJZLLQNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)CBr)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrCl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381820
Record name 2-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone

CAS RN

175205-89-7
Record name 2-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-4-(trifluoromethyl)phenacyl bromide
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